3-Methyl-4-(3-phenylpropoxy)aniline
Description
Significance of Aniline (B41778) Derivatives in Contemporary Chemical Science
Aniline and its derivatives are foundational building blocks in the chemical industry, with applications spanning a wide array of sectors. mdpi.com Historically pivotal in the development of synthetic dyes, the utility of aniline derivatives has expanded dramatically over time. ijcce.ac.ir In materials science, they serve as precursors for polymers such as polyurethanes. ijcce.ac.ir
The true value of aniline derivatives in contemporary science, however, lies in their prevalence in biologically active molecules. They are key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. mdpi.comijcce.ac.ir The amino group of aniline is a versatile handle for a variety of chemical transformations, including diazotization and electrophilic substitution, allowing for the construction of complex molecular architectures. ijcce.ac.ir This reactivity, coupled with the electronic properties of the aromatic ring, makes aniline derivatives a frequent choice in the design of new therapeutic agents and functional materials.
Overview of the Aryl Ether and Amino Functional Group Chemical Space
The combination of an aryl ether and an amino group within a single molecule, as seen in aryl propoxy anilines, creates a unique chemical space with significant implications for medicinal chemistry.
The amino group is a critical functional group in drug design. Its basicity allows for the formation of salts, which can improve aqueous solubility and handling properties. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, and in the case of primary and secondary amines, the N-H bonds can act as hydrogen bond donors. These interactions are crucial for the binding of a drug molecule to its biological target.
The aryl ether linkage also plays a multifaceted role. It introduces a degree of conformational flexibility while maintaining a connection between two aromatic systems. The ether oxygen can act as a hydrogen bond acceptor, contributing to binding affinity. Moreover, the lipophilic character of the aryl groups can be modulated to influence a compound's ability to cross cell membranes. The stability of the ether bond under many physiological conditions makes it a desirable linker in drug design.
Research Trajectories for 3-Methyl-4-(3-phenylpropoxy)aniline and Structurally Related Analogues
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of compounds explored in medicinal chemistry. The research trajectories for its analogues provide a clear indication of the potential areas of investigation for this compound.
The core structure, a substituted aniline ether, is a common scaffold in the development of kinase inhibitors. For instance, derivatives of 4-anilinoquinazolines and 7-aryl-2-anilino-pyrrolopyrimidines have shown potent inhibitory activity against kinases like Mer and Axl, which are implicated in cancer. nih.govnih.gov The aniline moiety in these compounds often forms a key hydrogen bond interaction within the kinase's ATP-binding site.
Furthermore, aryl propoxy aniline analogues have been investigated for their potential as anticancer and antimicrobial agents. The substitution pattern on both the aniline and the phenylpropoxy moieties can be systematically varied to explore structure-activity relationships (SAR). For example, studies on salicylanilide-based peptidomimetics have shown that bulky and lipophilic chains attached to an anilide core can lead to significant antibacterial and anticancer activity. chemicalbook.com
The synthesis of compounds like this compound typically involves the Williamson ether synthesis, reacting a substituted phenol (B47542) with a phenylpropyl halide, followed by the reduction of a nitro group to the aniline. A common synthetic route to the closely related 4-methoxy-3-methylaniline (B90814) involves the reduction of 1-methoxy-2-methyl-4-nitrobenzene. chemicalbook.com
The potential research directions for this compound can be inferred from the activities of its analogues. Given the prevalence of this scaffold in kinase inhibitors, a primary research trajectory would be to screen it against a panel of kinases to identify potential anticancer activity. Additionally, its structural similarity to compounds with antimicrobial properties suggests that it could be evaluated for activity against various bacterial and fungal strains.
Below are tables detailing the properties of this compound and a selection of its structurally related analogues found in chemical literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 946741-67-9 | pubcompare.ai |
| Molecular Formula | C₁₆H₁₉NO | pubcompare.ai |
| Molecular Weight | 241.34 g/mol | pubcompare.ai |
| MDL Number | MFCD08688349 | pubcompare.ai |
Table 2: Research Data on Structurally Related Aniline Derivatives
| Compound Name | Structure | Research Context | Key Findings | Reference |
| 4-Methoxy-3-methylaniline | Intermediate in synthesis | Used in the preparation of various biologically active compounds. | sigmaaldrich.com | |
| 3-(Benzyloxy)-4-methylaniline | Organic Building Block | Commercially available intermediate for further chemical synthesis. | bldpharm.com | |
| 3-Methyl-4-(trifluoromethyl)aniline | Chemical Intermediate | Used in the synthesis of various compounds, with noted hazards. | ||
| N-Benzyl-4-methoxyaniline Derivatives | Aldose Reductase Inhibition | Some derivatives showed good biological activity as aldose reductase inhibitors. | nih.gov | |
| 7-Aryl-2-anilino-pyrrolopyrimidines | Kinase Inhibition | Identified as potent Axl/Mer tyrosine kinase inhibitors. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-12-15(17)9-10-16(13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCCLBJLEJJJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 3 Methyl 4 3 Phenylpropoxy Aniline and Analogues
Strategies for the Construction of the Aniline (B41778) Moiety
The formation of the aniline group is a critical step in the synthesis. Two primary methods are commonly employed: the reduction of a nitroaromatic precursor and nucleophilic aromatic substitution.
A widely used and efficient method for preparing anilines is the reduction of the corresponding nitroaromatic compound. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prominent and clean method. The use of palladium on activated carbon (Pd/C) as a catalyst is a common choice for this reduction. chemistrysteps.com
The general reaction involves the treatment of a substituted nitrophenol, in this case, a precursor like 3-methyl-4-nitrophenol (B363926), with hydrogen gas in the presence of a Pd/C catalyst. The nitro group (-NO₂) is selectively reduced to an amino group (-NH₂), yielding the desired aniline derivative. This method is often preferred due to its high yields and the relatively mild reaction conditions required. The primary byproduct of this reaction is water, making it an environmentally favorable process. nih.gov
The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-studied model reaction that demonstrates the effectiveness of this approach. nih.govmdpi.comoiccpress.comijsr.net Various metal nanoparticles, including those made of gold, silver, and platinum, have been shown to effectively catalyze this reduction in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.govmdpi.com
Table 1: Catalysts for the Reduction of 4-Nitrophenol
| Catalyst | Reducing Agent | Key Observation | Reference |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | NaBH₄ | Smaller nanoparticles showed faster catalytic activity. | nih.gov |
| Silver Nanoparticles (Ag⁰) | NaBH₄ | Showed a slow rate for borohydride hydrolysis but was an effective catalyst for 4-nitrophenol reduction. | mdpi.com |
| Platinum Nanoparticles (Pt⁰) | NaBH₄ | Exhibited complete and fast conversion to H₂ via borohydride hydrolysis. | mdpi.com |
| Fe³⁺ and Ag⁺ co-doped TiO₂ | NaBH₄ | Showed excellent magnetism and catalytic ability for the reduction of 4-nitrophenol. | ijsr.net |
Nucleophilic aromatic substitution (SNA_r) presents an alternative route to aniline synthesis. tib.eu In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. slideshare.netbyjus.com For the synthesis of aniline derivatives, this can involve the reaction of an aryl halide with an amine source, such as sodium amide (NaNH₂) in ammonia. chemistrysteps.com
The success of nucleophilic aromatic substitution is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, facilitates the reaction by stabilizing the intermediate cyclohexadienyl anion. slideshare.netbyjus.com While not as universally applied as nitro group reduction for simple anilines, this method can be a valuable tool in specific synthetic contexts, especially when constructing highly substituted aniline rings. tib.eunih.gov
Approaches for the Incorporation of the 3-Phenylpropoxy Side Chain
The introduction of the 3-phenylpropoxy ether linkage is another key transformation in the synthesis of the target molecule. This is typically achieved through O-alkylation or other etherification strategies.
A common and effective method for forming the ether bond is the O-alkylation of a hydroxyaromatic precursor, such as 3-methyl-4-aminophenol. This reaction, often carried out under basic conditions, involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide.
A specific example of this strategy involves the use of cesium carbonate (Cs₂CO₃) as the base and an appropriate alkyl halide, such as 3-phenylpropyl bromide. Cesium carbonate is a particularly effective base for this transformation, often leading to high yields. The reaction proceeds by the cesium carbonate deprotonating the phenolic hydroxyl group, and the resulting phenoxide then undergoes a nucleophilic attack on the 3-phenylpropyl bromide to form the desired ether linkage. A study on the selective alkylation of aminophenols demonstrated that the hydroxyl group could be selectively alkylated in the presence of an amino group by first protecting the amine. umich.edu
An alternative approach to forming the ether linkage involves the direct reaction of a hydroxyaromatic compound with a phenylpropanol derivative under conditions that promote dehydration. While less common than O-alkylation with alkyl halides, this method can be employed in certain synthetic schemes.
Regioselective Introduction and Modification of the Methyl Group on the Aniline Ring
The position of the methyl group on the aniline ring is crucial for the identity of the final compound. The regioselective introduction of this group can be achieved at different stages of the synthesis.
One strategy is to start with a precursor that already contains the methyl group in the desired position, such as 3-methyl-4-nitrophenol. nih.gov This simplifies the synthesis as no separate methylation step is required on the aromatic ring.
Alternatively, if the synthesis starts with an unmethylated aniline or phenol (B47542) derivative, the methyl group can be introduced through electrophilic aromatic substitution reactions. However, controlling the regioselectivity of such reactions can be challenging.
Another point of consideration is the potential for N-methylation of the aniline nitrogen. Various catalytic systems have been developed for the N-methylation of anilines using methanol (B129727) as a C1 source. nih.govresearchgate.netresearchgate.netacs.org These reactions often employ transition metal catalysts, such as iridium or ruthenium complexes, and can achieve high selectivity for mono-N-methylation. nih.govacs.org While not the target reaction for the synthesis of 3-methyl-4-(3-phenylpropoxy)aniline, it highlights the reactivity of the aniline nitrogen and the need to control reaction conditions to avoid undesired side reactions. For instance, a study on the N-methylation of anilines using an iridium(I) complex showed good conversions with complete selectivity to mono-N-methylation products. acs.org Another study utilizing a ruthenium(II) catalyst also demonstrated excellent yields for the N-methylation of various aniline derivatives. nih.gov The regioselective methylation of other heterocyclic compounds, such as inosine (B1671953) nucleotides, has also been achieved with high efficiency using reagents like dimethyl sulfate. nih.gov
Exploration of Stereoselective Synthetic Pathways for Chiral Analogues
While specific stereoselective syntheses for this compound are not extensively documented in publicly available literature, the synthesis of chiral analogues can be envisioned through established asymmetric methodologies applied to similar structural motifs. The introduction of chirality can be targeted at several positions, including the creation of atropisomers if additional substitution introduces rotational restriction, or by incorporating chiral centers in the phenylpropoxy side chain.
Recent advancements in asymmetric catalysis offer several potential strategies for the synthesis of chiral analogues. For instance, the enantioselective synthesis of axially chiral diaryl ethers has been achieved using chiral phosphoric acid catalysis. acs.org This method involves the desymmetrization of prochiral diamines with azlactones, affording high yields and enantioselectivities. acs.org Another powerful approach is the use of N-heterocyclic carbene (NHC) catalysis for the atroposelective construction of chiral diaryl ethers. nih.govchemrxiv.orgrsc.org These methods have demonstrated success in creating axially chiral molecules with good yields and high enantiomeric excess. chemrxiv.orgnih.gov
Furthermore, transition-metal-catalyzed asymmetric cross-coupling reactions represent a viable route. Chiral ferrocenylphosphine-nickel catalysts have been effectively used in the asymmetric synthesis of 1,1'-binaphthyls, a type of axially chiral biaryl. acs.org Palladium-catalyzed asymmetric allylic alkylation has also been employed for the synthesis of atropoisomeric anilides, which could be adapted for related aniline derivatives. nih.gov
Enzymatic methods also present a green and highly selective alternative. Imine reductases (IREDs) have been utilized in the asymmetric reductive amination of α-hydroxymethyl ketones to produce chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess. nih.gov Such biocatalytic approaches could potentially be engineered for the asymmetric synthesis of chiral precursors to the target aniline.
A hypothetical stereoselective synthesis of a chiral analogue of this compound could involve the asymmetric synthesis of a chiral 3-phenylpropanol derivative, which would then be coupled with a suitable 4-substituted-3-methylaniline precursor. Alternatively, a chiral auxiliary approach could be employed during the synthesis of the aniline core.
Table 1: Potential Stereoselective Synthetic Strategies for Chiral Analogues
| Catalytic System | Type of Asymmetry | Potential Application | Reference |
|---|---|---|---|
| Chiral Phosphoric Acid | Axial Chirality | Synthesis of atropisomeric diaryl ether analogues. | acs.org |
| N-Heterocyclic Carbene (NHC) | Axial Chirality | Atroposelective synthesis of diaryl ether derivatives. | nih.govchemrxiv.orgrsc.org |
| Chiral Ferrocenylphosphine-Nickel | Axial Chirality | Asymmetric cross-coupling for biaryl synthesis. | acs.org |
| Palladium with Chiral Ligands | Axial Chirality | Asymmetric synthesis of atropisomeric anilides. | nih.gov |
| Imine Reductases (IREDs) | Point Chirality | Asymmetric synthesis of chiral amine precursors. | nih.gov |
Optimization of Reaction Conditions and Yields for Enhanced Efficiency
A plausible synthetic route starts from m-cresol (B1676322), which is nitrated to form 3-methyl-4-nitrophenol. The nitration of m-cresol can produce isomeric impurities, and thus, reaction conditions must be carefully controlled. google.com One reported method for the synthesis of 3-methyl-4-nitrophenol involves the reaction of m-cresol with sodium nitrite (B80452) and nitric acid in dichloromethane. researchgate.net Another patent describes the nitration of p-methylphenol carbonate followed by hydrolysis. google.com
The subsequent etherification of 3-methyl-4-nitrophenol with (3-bromopropyl)benzene (B42933) (or a related electrophile) to form 1-methyl-2-nitro-4-(3-phenylpropoxy)benzene is a crucial step. This Williamson ether synthesis is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). Optimization of this step would involve screening different bases, solvents, reaction temperatures, and reaction times to maximize the yield and minimize side reactions.
The final step is the reduction of the nitro group to the corresponding aniline. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2/Pd/C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., ammonium (B1175870) formate (B1220265) with Pd/C). The choice of reducing agent can influence the yield and purity of the final product, as well as the tolerance of other functional groups in the molecule.
Table 2: Representative Reaction Conditions for Key Synthetic Intermediates
| Reaction Step | Reactants | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Nitration | m-cresol | Sodium nitrite, Nitric acid, Dichloromethane, 323 K, 5 h | 3-Methyl-4-nitrophenol | researchgate.net |
| Carbonate Formation & Nitration | p-cresol | Phosgene, NaOH; then Nitric acid, Sulfuric acid | 4-methyl-3-nitrophenol | google.com |
| Hydrolysis | Nitrated intermediate | Na2CO3, water; then HCl | 4-methyl-3-nitrophenol | google.com |
Development of Scalable Synthetic Protocols for Research and Pre-clinical Applications
For the synthesis of this compound, scalable methods for producing the key intermediate, 3-methyl-4-nitrophenol, have been described in the patent literature. google.comgoogle.com These often involve the use of readily available and inexpensive starting materials.
The etherification step, while straightforward in the lab, can pose challenges on a larger scale. The use of highly reactive and hazardous reagents like sodium hydride may be less desirable. Alternative, safer bases and phase-transfer catalysts could be explored to facilitate the reaction under milder and more controlled conditions.
The reduction of the nitro group via catalytic hydrogenation is a highly scalable method commonly used in industrial processes. It is generally clean and produces high yields. However, careful management of the hydrogen gas and the catalyst is required. Alternative transfer hydrogenation methods can sometimes offer a safer and more convenient option for moderate scale-up.
Purification of the final product on a larger scale would likely involve crystallization rather than chromatographic methods, which are often not practical for large quantities. The development of a crystallization procedure that provides high purity and yield is a critical aspect of a scalable protocol. Some research on the synthesis of substituted anilines has demonstrated the feasibility of gram-scale synthesis. nih.govrsc.org Furthermore, late-stage functionalization and scale-up synthesis have been demonstrated for axially chiral diaryl ethers, indicating the potential for producing complex analogues in larger quantities. nih.gov
Iii. Advanced Spectroscopic and Analytical Characterization of 3 Methyl 4 3 Phenylpropoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A full NMR characterization of 3-Methyl-4-(3-phenylpropoxy)aniline would involve a combination of one-dimensional and two-dimensional experiments to assign every proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons on both phenyl rings, the benzylic and ether-linked methylene (B1212753) (-CH₂-) groups of the propoxy chain, the methyl group, and the amine (-NH₂) protons. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum of the target compound would show distinct signals for each of the 16 carbon atoms. The chemical shifts would differentiate between aromatic, aliphatic, methyl, and ether-linked carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.
Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative, based on typical chemical shifts for similar functional groups, as specific experimental data is not publicly available.)
| Atom Position (Illustrative) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl Ring (propoxy side) | 7.20-7.40 (m, 5H) | 126.0-142.0 |
| Aniline (B41778) Ring (aromatic CH) | 6.60-6.90 (m, 3H) | 115.0-120.0 |
| -O-CH₂- | 4.0 (t, 2H) | ~68.0 |
| -CH₂- (middle of chain) | 2.1 (quint, 2H) | ~30.0 |
| Benzyl -CH₂- | 2.8 (t, 2H) | ~32.0 |
| Ar-CH₃ | 2.2 (s, 3H) | ~16.0 |
| -NH₂ | 3.5 (s, 2H) | N/A |
| Aniline Ring (quaternary C) | N/A | 125.0-150.0 |
Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC) for Connectivity Elucidation
To confirm the precise atomic connectivity, two-dimensional NMR experiments are essential.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the propoxy chain, COSY would show correlations between the protons of the adjacent methylene groups (-O-CH₂-CH₂ -CH₂ -Ph), confirming the three-carbon chain structure.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbon atoms they are attached to. This allows for the unambiguous assignment of each protonated carbon by linking the ¹H and ¹³C chemical shifts. For example, the singlet methyl proton signal at ~2.2 ppm would correlate to the methyl carbon signal at ~16.0 ppm.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would include the link from the ether methylene protons (-O-CH₂-) to the aniline ring's C4 carbon and the correlation from the benzylic protons (-CH₂-Ph) to the carbons of the terminal phenyl ring.
While less common, ¹⁵N NMR spectroscopy could provide further structural confirmation. The chemical shift of the nitrogen atom in the aniline group would be characteristic of a primary aromatic amine. bldpharm.com Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, this experiment often requires specialized techniques or isotopically enriched samples for successful data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a new compound. By measuring the mass with very high accuracy (typically to four or five decimal places), the elemental composition can be determined. For this compound (C₁₆H₁₉NO), HRMS would be used to verify that the experimentally measured exact mass matches the theoretical calculated mass.
HRMS Data Table
| Parameter | Value |
| Molecular Formula | C₁₆H₁₉NO |
| Theoretical Exact Mass | 241.1467 g/mol |
| Expected Ion (e.g., [M+H]⁺) | 242.1540 |
| Required Mass Accuracy | < 5 ppm |
Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that separates chemical components of a sample and then provides mass spectra for each component. For this compound, GC/MS would serve two primary purposes:
Purity Assessment: The gas chromatogram would show a primary peak corresponding to the target compound. The presence and relative area of any other peaks would indicate the level of impurities.
Identity Confirmation: The mass spectrum obtained from the main peak would show the molecular ion (M⁺) at m/z = 241. The fragmentation pattern would be characteristic of the molecule's structure, likely showing fragments corresponding to the loss of the propoxy chain or cleavage at the benzylic position, providing further structural evidence.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of specific analytes within complex matrices. For aromatic amines, LC-MS/MS methods are frequently employed, particularly in bioanalytical applications such as analyzing urine samples. nih.gov The chromatographic separation, typically using a biphenyl (B1667301) or C18 column, isolates the target compound from other components in the mixture. nih.gov
Following separation, the compound is ionized, most commonly using electrospray ionization (ESI) in positive mode for amines. The initial mass spectrometer (MS1) selects the protonated molecular ion ([M+H]⁺) of this compound, which has a molecular weight of 241.33 g/mol . chemicalbook.com This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity. nih.gov
The fragmentation of this compound would likely proceed through characteristic pathways for aromatic ethers and amines. libretexts.orgmiamioh.edu Key fragmentation would involve the cleavage of the ether bond and fragmentations along the propoxy chain. Alpha-cleavage adjacent to the amine group is also a common fragmentation pathway for anilines. libretexts.org
Table 1: Predicted LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Neutral Loss |
| 242.15 | 122.09 | Cleavage of the O-C bond of the propoxy group, loss of phenylpropene |
| 242.15 | 91.05 | Benzylic cleavage, formation of the tropylium (B1234903) ion |
| 242.15 | 107.08 | Cleavage of the ether bond with hydrogen rearrangement |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features. The N-H stretching of the primary amine group typically appears as a doublet in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and propoxy groups appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage results in a strong absorption band, typically between 1250 and 1000 cm⁻¹. Aromatic C=C stretching vibrations give rise to several peaks in the 1600-1450 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3450 - 3350 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 2960 - 2850 |
| Aromatic C=C | Stretch | 1620 - 1580 |
| Ether (C-O-C) | Asymmetric Stretch | 1250 - 1200 |
| Amine (C-N) | Stretch | 1340 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The UV-Vis spectrum of this compound is expected to show absorptions arising from π-π* transitions within the two aromatic rings and n-π* transitions associated with the non-bonding electrons on the nitrogen of the aniline group and the oxygen of the ether group. researchgate.netresearchgate.net
The aniline portion of the molecule is a strong chromophore. The primary absorption bands for substituted anilines typically occur around 240 nm and 290 nm. The presence of the phenylpropoxy group would likely result in a complex spectrum with overlapping bands. The position and intensity of these absorption maxima can be influenced by the solvent polarity, a phenomenon known as solvatochromism. biointerfaceresearch.comajrsp.com
Table 3: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Expected λmax (nm) |
| π → π | Phenyl Ring | ~205 |
| π → π | Substituted Benzene Ring | ~255 |
| n → π* | Aniline Nitrogen | ~290 |
X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures
For this compound, an XRD analysis would determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. mdpi.com While specific crystal structure data for this exact compound is not publicly available, a hypothetical dataset illustrates the type of information that would be obtained from such an analysis.
Table 4: Illustrative Single-Crystal XRD Data
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.54 |
| b (Å) | 15.21 |
| c (Å) | 8.34 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1290.5 |
| Z (Molecules/unit cell) | 4 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation and purity assessment of organic compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The compound's retention factor (Rf) value would depend on the specific solvent system used.
Column Chromatography: This technique is used for the preparative separation of the target compound from byproducts and unreacted starting materials. The compound is passed through a column packed with a stationary phase (like silica gel), and different components are eluted at different rates using a solvent or solvent gradient.
High-Performance Liquid Chromatography (HPLC): HPLC provides a highly accurate assessment of purity. Using a reverse-phase column (e.g., C18), the compound is eluted with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time (RT) is a characteristic property of the compound under specific analytical conditions, and the peak area is proportional to its concentration.
Table 5: Example Chromatographic Data
| Technique | Stationary Phase | Mobile Phase | Parameter | Example Value |
| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (4:1) | Rf | 0.45 |
| HPLC | C18 (5 µm, 4.6x150 mm) | Acetonitrile:Water (70:30) | RT (min) | 8.2 |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For this compound, with the molecular formula C₁₆H₁₉NO, the theoretical elemental composition can be calculated. chemicalbook.comavantorsciences.com The experimental values obtained from combustion analysis should closely match these theoretical percentages to verify the compound's identity and purity. biointerfaceresearch.com
Table 6: Elemental Analysis Data for C₁₆H₁₉NO
| Element | Theoretical % | Found % (Illustrative) |
| Carbon (C) | 79.63 | 79.60 |
| Hydrogen (H) | 7.94 | 7.98 |
| Nitrogen (N) | 5.80 | 5.78 |
| Oxygen (O) | 6.63 | 6.64 |
Iv. Structure Activity Relationship Sar Studies of 3 Methyl 4 3 Phenylpropoxy Aniline Analogues
Identification of Pharmacophoric Elements and Key Structural Motifs Governing Biological Activity
The biological activity of this class of compounds is dictated by a set of essential structural features, known as pharmacophoric elements, that optimize interactions within the active site of the FTase enzyme. The core scaffold, often a quinolinone or a related heterocycle to which the substituted aniline (B41778) is attached, serves as a rigid framework.
Key pharmacophoric elements identified through extensive SAR and crystallographic studies include:
A Heterocyclic Core: The 2-quinolinone core is a key feature in Tipifarnib. nih.gov It properly orients the substituents for optimal interaction with the enzyme.
A Zinc-Binding Group: A nitrogen-containing heterocycle, typically an imidazole (B134444) ring, is crucial for activity. This group coordinates with the catalytic zinc ion in the FTase active site, a fundamental interaction for potent inhibition.
Hydrophobic Pockets Occupancy: The inhibitor molecule generally adopts a "U-shape" within the enzyme's active site. This conformation is stabilized by extensive van der Waals and hydrophobic interactions. nih.gov The substituted aniline and a second aryl group (in the case of Tipifarnib, a chlorophenyl group on the quinolinone) occupy two hydrophobic pockets, while the linker (propoxy group) and the aniline itself interact with the farnesyl moiety of the farnesyl pyrophosphate (FPP) substrate.
Impact of Substituent Variations on the Aniline Ring System
The substituted aniline ring, represented by the 3-methylaniline portion of the title compound, plays a significant role in anchoring the inhibitor to the enzyme. Modifications to this ring have a pronounced effect on inhibitory potency.
The methyl group on the aniline ring contributes to the hydrophobic interactions within the enzyme's active site. Its position is critical for maintaining the optimal binding conformation.
Positional Importance: The methyl group at the 3-position (meta to the amino group) is found to be optimal. This specific placement helps to correctly position the aniline ring within a hydrophobic pocket of the enzyme. Moving the methyl group to other positions can lead to a loss of potency due to steric clashes or suboptimal hydrophobic contacts.
Electronic Effects: While primarily a hydrophobic contributor, the methyl group is also a weak electron-donating group. This electronic influence is generally considered secondary to its steric and hydrophobic role in this particular scaffold.
The table below illustrates the importance of the methyl group's position on the aniline ring for FTase inhibitory activity, based on representative data for quinolinone-based inhibitors.
| Aniline Ring Substitution | Relative Potency (IC₅₀) | Rationale |
| 3-Methyl | ++++ | Optimal fit in the hydrophobic pocket. |
| 2-Methyl | ++ | Potential for minor steric hindrance. |
| 4-Methyl | ++ | Suboptimal positioning within the hydrophobic pocket. |
| Unsubstituted (H) | + | Loss of beneficial hydrophobic interaction. |
| 3,5-Dimethyl | + | Increased steric bulk leads to a poor fit. |
Note: Relative potency is a qualitative representation. ++++ indicates the highest potency.
Introducing other substituents onto the aniline ring has been explored to fine-tune electronic properties and hydrophobic interactions.
Halogens: The introduction of halogens like chlorine or fluorine can enhance binding affinity. This is often attributed to favorable hydrophobic and electronic interactions. A trifluoromethyl (CF₃) group, being strongly electron-withdrawing and lipophilic, can also influence potency, though its larger size can sometimes be detrimental depending on its position.
Alkoxy Groups: Small alkoxy groups like methoxy (B1213986) can also modulate activity. Their impact depends on the balance between their electronic effects and potential steric clashes. In some scaffolds, a methoxy group has been shown to be less favorable than a methyl group, suggesting a preference for purely hydrophobic substituents in this region of the molecule.
The following table summarizes the effects of various substituents on the aniline ring.
| Substituent at 3-Position | Relative Potency (IC₅₀) | Key Contributing Factors |
| -CH₃ (Methyl) | ++++ | Optimal hydrophobic interaction. |
| -Cl (Chloro) | +++ | Favorable hydrophobic and electronic properties. |
| -CF₃ (Trifluoromethyl) | ++ | Strong lipophilicity but may introduce steric strain. |
| -OCH₃ (Methoxy) | + | Can introduce unfavorable steric or electronic effects compared to methyl. |
Note: Relative potency is a qualitative representation. ++++ indicates the highest potency.
Modulation of the 3-Phenylpropoxy Side Chain
The 3-phenylpropoxy side chain acts as a flexible linker that connects the aniline core to a terminal phenyl ring, occupying a distinct region of the enzyme active site.
The length and structure of the alkoxy chain are critical for positioning the terminal phenyl ring correctly.
Chain Length: SAR studies have demonstrated that a three-carbon (propoxy) chain is often optimal for bridging the distance between the aniline and the binding pocket for the terminal phenyl group. Shorter chains (ethoxy) or longer chains (butoxy) typically result in a significant loss of inhibitory activity, as they fail to place the terminal ring in the required position for effective interaction.
Branching: Introducing branches on the alkyl chain is generally not well-tolerated. The added steric bulk can disrupt the inhibitor's conformation and prevent it from binding effectively within the confines of the enzyme's active site.
| Alkoxy Side Chain | Relative Potency (IC₅₀) | Rationale |
| -O-(CH₂)₃-Ph (3-Phenylpropoxy) | ++++ | Optimal length for spanning the target regions. |
| -O-(CH₂)₂-Ph (2-Phenylethoxy) | ++ | Suboptimal length, reduced interaction of the terminal phenyl group. |
| -O-(CH₂)₄-Ph (4-Phenylbutoxy) | + | Too long, incorrect positioning of the terminal phenyl group. |
| -O-CH(CH₃)-CH₂-Ph (Branched) | + | Steric hindrance disrupts binding. |
Note: Relative potency is a qualitative representation. ++++ indicates the highest potency.
The terminal phenyl ring of the side chain engages in further hydrophobic and potential π-stacking interactions within the enzyme.
Phenyl Ring Substitutions: Placing small, lipophilic substituents on this terminal phenyl ring can sometimes enhance potency, although the effect is highly dependent on the specific inhibitor scaffold and the position of the substitution.
Heteroaryl Equivalents: Replacing the terminal phenyl ring with various heteroaromatic rings (e.g., pyridine, thiophene) has been a common strategy in medicinal chemistry to explore alternative interactions, such as hydrogen bonding, and to modify physicochemical properties. The success of such a replacement depends on the ability of the heteroaryl ring to mimic the hydrophobic and electronic character of the phenyl ring while potentially adding new, favorable interactions.
V. Molecular Target Identification and Mechanistic Investigations in Vitro Studies
Enzyme Inhibition Studies and Active Site Binding Analysis
Enzyme inhibition is a common mechanism by which bioactive compounds exert their effects. Identifying which enzymes a compound inhibits and understanding the nature of this inhibition are key steps in characterizing its pharmacological profile.
Determination of Inhibition Kinetics (e.g., IC₅₀, Kᵢ) and Reversibility
Consistent with the lack of identified enzyme targets, there is no available information on the inhibition kinetics, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, for 3-Methyl-4-(3-phenylpropoxy)aniline. The determination of these values would be contingent on first identifying a specific enzyme that the compound inhibits.
Receptor Interaction Profiling and Cellular Signaling Pathway Modulation
Compounds can also function by binding to cellular receptors, acting as either agonists (activators) or antagonists (inhibitors), thereby modulating signaling pathways.
Investigation of Nuclear Receptor Agonism/Antagonism (e.g., Farnesoid X Receptor α)
There is no specific research available detailing the interaction of this compound with nuclear receptors like the Farnesoid X Receptor α (FXRα).
Farnesoid X Receptor α (FXRα, NR1H4) is a nuclear receptor primarily activated by bile acids. nih.govpharmacologyeducation.orgwikipedia.org It is a key regulator of bile acid, lipid, and glucose metabolism. nih.govahajournals.org Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences to regulate gene expression. pharmacologyeducation.orgwikipedia.org Given its role in metabolic homeostasis, FXR is a significant target in drug discovery. nih.govahajournals.orgmagtech.com.cn
Analysis of Opioid Receptor Binding and Functional Activity (e.g., μ, δ, κ opioid receptors)
Currently, there are no published studies that specifically assess the binding affinity or functional activity of this compound at the μ (mu), δ (delta), or κ (kappa) opioid receptors.
Cellular Pathway Perturbation Studies
Investigating how a compound affects broader cellular processes can reveal its mechanism of action. This includes its influence on stress-response pathways and cellular maintenance processes like autophagy.
There is no specific information in the current scientific literature regarding the effects of this compound on the Nrf2 and HO-1 signaling pathway or on ATG5-dependent autophagy.
Nrf2 and HO-1 Expression: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins in response to oxidative stress. mdpi.comfrontiersin.orgnih.gov Under stress conditions, Nrf2 translocates to the nucleus and activates genes for cytoprotective enzymes, including Heme Oxygenase-1 (HO-1). mdpi.comfrontiersin.orgcapes.gov.br The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative damage and inflammation. frontiersin.orgfrontiersin.org
ATG5-dependent autophagy: Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. youtube.comyoutube.comyoutube.com Autophagy-related protein 5 (ATG5) is a key component essential for the formation of the autophagosome, the vesicle that engulfs cellular components destined for degradation. nih.govnih.gov This process, known as ATG5-dependent autophagy, is vital for cellular homeostasis and survival under stress. nih.govnih.gov
In Vitro Efficacy Assessment in Defined Biological Assays
Comprehensive searches of available scientific literature and bioassay databases did not yield specific data regarding the in vitro efficacy of this compound in cell-based reporter gene assays. While reporter gene assays are a common method to assess the activity of a compound on a specific signaling pathway, no published studies were identified that have utilized this technique for this particular molecule.
Reporter gene assays typically involve the use of a genetically modified cell line that expresses a reporter protein (such as luciferase or β-galactosidase) under the control of a specific DNA response element. An interaction of a test compound with the cellular target would lead to a measurable change in the expression of the reporter gene, providing insights into the compound's biological activity. The absence of such data for this compound means that its activity in such defined biological assays remains uncharacterized in the public domain.
Comparative Mechanistic Investigations with Established Reference Compounds and Lead Structures
Similarly, a thorough review of existing research reveals a lack of comparative mechanistic investigations for this compound against established reference compounds or lead structures. Such studies are crucial for understanding the relative potency, selectivity, and mechanism of action of a new chemical entity.
Typically, these investigations would involve running parallel assays with the test compound and known molecules to benchmark its performance and elucidate its mode of action. Without such comparative data, it is not possible to position the mechanistic profile of this compound relative to other compounds that may act on similar biological targets. The scientific community has not yet published research that would allow for such a comparison.
Vi. Computational Chemistry and Molecular Modeling of 3 Methyl 4 3 Phenylpropoxy Aniline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations provide a fundamental description of the electron distribution, which governs the molecule's reactivity, stability, and spectroscopic characteristics.
The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like 3-Methyl-4-(3-phenylpropoxy)aniline, which possesses several rotatable bonds, multiple low-energy conformations can exist. Mapping the conformational energy landscape is crucial to identify the most probable shapes the molecule will adopt.
Illustrative Conformational Energy Data for an Analogous Phenylpropoxy System (Note: The following data is illustrative for a phenylpropoxy moiety and does not represent experimentally or computationally verified data for this compound.)
Interactive Table: Relative Energies of Phenylpropoxy Conformations
| Conformer | Dihedral Angle (C-O-C-C) (°) | Dihedral Angle (O-C-C-C) (°) | Dihedral Angle (C-C-C-Ph) (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180 (anti) | 180 (anti) | 60 (gauche) | 0.00 |
| 2 | 180 (anti) | 60 (gauche) | 180 (anti) | 0.85 |
| 3 | 60 (gauche) | 180 (anti) | 180 (anti) | 1.20 |
| 4 | 180 (anti) | 180 (anti) | 180 (anti) | 1.55 |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govsigmaaldrich.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govavantorsciences.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring, particularly on the electron-rich amino group and the oxygen atom of the propoxy substituent, as these are the most nucleophilic sites. The LUMO, conversely, would likely be distributed across the aromatic system, ready to accept electron density. The precise energies and localizations would be determined by DFT calculations.
Illustrative FMO Data for a Substituted Aniline Derivative (Note: The following data is illustrative and based on typical values for similar aromatic amines. It does not represent specific computational results for this compound.)
Interactive Table: Frontier Molecular Orbital Properties
| Molecular Orbital | Energy (eV) | Localization |
| HOMO | -5.2 | Aniline ring, Amino group, Ether oxygen |
| LUMO | -0.8 | Phenyl rings |
| HOMO-LUMO Gap (ΔE) | 4.4 | - |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. cymitquimica.com It is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrostatic interactions. The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, attractive to electrophiles), blue indicates regions of positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential.
For this compound, the MEP map would show a region of high negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, highlighting their hydrogen bond accepting capabilities. The hydrogen atoms of the amino group would exhibit a positive potential (blue), indicating their role as hydrogen bond donors. The phenyl rings would show a mix of neutral (green) and slightly negative (yellow-orange) potential due to the delocalized π-electrons.
Illustrative Electronic Descriptor Data (Note: This data is for illustrative purposes and does not represent specific computational results for this compound.)
Interactive Table: Calculated Electronic Descriptors
| Descriptor | Value |
| Dipole Moment (Debye) | 2.5 D |
| Polarizability (ų) | 30.1 |
| Ionization Potential (eV) | 7.8 |
| Electron Affinity (eV) | 0.2 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is fundamental in drug discovery and molecular biology for understanding ligand-protein interactions at a molecular level.
In a molecular docking simulation, the this compound molecule would be treated as a flexible ligand, and its various conformations would be systematically placed within the binding site of a target protein. A scoring function is then used to estimate the binding affinity for each pose, predicting the most stable binding mode.
The predicted binding mode of this compound would depend on the specific topology and amino acid composition of the target protein's binding pocket. Generally, the aniline moiety could engage in hydrogen bonds with polar residues, with the amino group acting as a donor and the ether oxygen as an acceptor. The methyl group could form van der Waals interactions within a hydrophobic pocket. The phenylpropoxy tail would likely occupy a hydrophobic channel, forming π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The specific orientation would be one that maximizes favorable interactions and minimizes steric clashes.
Estimation of Binding Affinities and Analysis of Non-Covalent Interactions
The estimation of binding affinity between a ligand, such as this compound, and its biological target is a cornerstone of computational drug design. Various methods, ranging from empirical scoring functions to more rigorous free energy calculations, are employed to predict the strength of this interaction. These predictions are crucial for prioritizing compounds for synthesis and experimental testing.
Non-covalent interactions are the primary forces governing the binding of a ligand to a protein. For this compound, these interactions would likely include:
Hydrogen Bonds: The aniline moiety's amino group can act as a hydrogen bond donor, while the oxygen atom in the propoxy linker can act as a hydrogen bond acceptor. researchgate.net
Hydrophobic Interactions: The phenyl and methyl groups contribute to the molecule's lipophilicity, favoring interactions with hydrophobic pockets within a protein's binding site.
Pi-Stacking: The two phenyl rings can engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site.
The analysis of these non-covalent interactions is critical for understanding the molecular basis of recognition and for designing modifications to enhance binding affinity and selectivity.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Protein Target |
| Hydrogen Bond Donor | Aniline -NH2 | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | Propoxy -O- | Arginine, Lysine, Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic | Methyl group, Phenyl rings, Propyl chain | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Computational Preparation of Receptor Structures and Ligand Conformation Generation
Before computational studies such as docking or molecular dynamics can be performed, both the receptor and the ligand must be properly prepared.
Receptor Preparation: If a crystal structure of the target protein is available from the Protein Data Bank (PDB), it often requires significant preparation. This process typically involves:
Adding hydrogen atoms, which are usually not resolved in X-ray crystallography.
Assigning correct protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.
Modeling missing loops or side chains.
Removing water molecules and other non-essential co-factors, or deciding on the role of key water molecules that may mediate ligand binding.
Ligand Conformation Generation: this compound is a flexible molecule due to the rotatable bonds in the propoxy linker. It is crucial to explore the conformational space of the ligand to identify low-energy conformations that are likely to be relevant for binding. This is often achieved through conformational search algorithms that systematically or stochastically rotate bonds to generate a diverse set of three-dimensional structures.
Advanced Dynamic Simulations and Conformational Sampling (e.g., Molecular Dynamics)
Molecular dynamics (MD) simulations provide a dynamic view of the molecular system over time, offering insights that are not available from static models. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and interactions of the ligand and its receptor. youtube.comyoutube.com
For this compound, an MD simulation could be used to:
Assess the stability of the ligand-protein complex.
Analyze the flexibility of the ligand within the binding site and identify key conformational changes.
Characterize the network of non-covalent interactions and their temporal evolution.
Calculate binding free energies using methods like MM/PBSA or MM/GBSA, which average over a trajectory of snapshots from the simulation.
These simulations can reveal the intricate details of the binding process and help to rationalize experimental observations. mdpi.com
Ligand-Based and Structure-Based Rational Design Approaches
The design of new analogs of this compound with improved properties can be guided by two main computational strategies:
Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the information derived from a set of known active and inactive molecules. Techniques include:
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of this compound, a pharmacophore model might include a hydrogen bond donor, a hydrogen bond acceptor, and two aromatic features.
3D-QSAR (Quantitative Structure-Activity Relationship): Methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) correlate the 3D properties of molecules with their biological activity to guide the design of more potent compounds.
Structure-Based Design: When the 3D structure of the target is known, it can be used to design ligands that fit optimally into the binding site. researchgate.net This approach allows for:
Docking and Scoring: Predicting the binding mode and affinity of new virtual compounds.
Fragment-Based Growth: Growing a small molecular fragment within the binding site to create a larger, more potent ligand.
Scaffold Hopping: Replacing the core scaffold of this compound with a different chemical moiety while maintaining the key binding interactions.
These rational design approaches can significantly accelerate the drug discovery process by focusing synthetic efforts on compounds with a higher probability of success. soton.ac.ukpurdue.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.
Key Components of a QSAR Study:
Dataset: A collection of aniline derivatives with experimentally measured biological activities. nih.gov
Molecular Descriptors: Numerical values that characterize the chemical structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.
Statistical Method: A mathematical algorithm, such as multiple linear regression or partial least squares, to build the correlation model. nih.gov
Validation: Rigorous statistical validation to ensure the predictive power of the model.
A hypothetical QSAR equation for aniline derivatives might look like:
log(1/IC50) = c0 + c1LogP + c2DipoleMoment + c3*SurfaceArea
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model, once validated, can be used to predict the activity of newly designed compounds before they are synthesized. researchgate.net
| Descriptor Category | Example Descriptors | Potential Influence on Activity |
| Physicochemical | LogP (Lipophilicity) | Membrane permeability, solubility, hydrophobic interactions |
| Molecular Weight | Size constraints of the binding pocket | |
| Electronic | Dipole Moment | Overall polarity and interaction with polar environments |
| Partial Charges | Strength of electrostatic and hydrogen bonding interactions | |
| Topological | Wiener Index | Molecular branching and compactness |
| Balaban Index | Molecular shape and size |
Vii. Development of Advanced Derivatives and Analogue Libraries
Scaffold Modification and Diversification Strategies for Novel Chemical Entities
The aniline (B41778) scaffold is a common motif in many approved drugs, but it can be associated with metabolic liabilities. nih.gov Therefore, scaffold modification is a key strategy to create novel chemical entities with improved properties. For 3-Methyl-4-(3-phenylpropoxy)aniline, diversification can be envisioned at several positions: the aniline ring, the methyl group, and the phenylpropoxy side chain.
Bioisosteric Replacement: A primary strategy to mitigate potential metabolic instability or toxicity associated with the aniline group is bioisosteric replacement. rsc.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. thermofisher.com For instance, the aniline moiety could be replaced with other cyclic amines or non-aromatic saturated carbocycles to overcome metabolic liabilities. nih.gov
Diversification Strategies:
Aniline Ring Substitution: Introduction of various substituents on the aniline ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity for a target. Late-stage functionalization techniques, such as directed halogen atom transfer (DIXAT), could enable the introduction of a wide range of functional groups. acs.org
Phenylpropoxy Chain Modification: The length and flexibility of the 3-phenylpropoxy chain can be altered. Modifications could include changing the linker length, introducing heteroatoms, or adding substituents to the terminal phenyl group.
Methyl Group Modification: The methyl group on the aniline ring can be replaced with other alkyl groups or functional groups to explore the structure-activity relationship (SAR).
These modifications can be systematically explored to generate a library of novel analogues. The synthesis of such derivatives can be achieved through various organic synthesis methodologies, including palladium-catalyzed cross-coupling reactions for C-H olefination of aniline derivatives. uva.nl
Table 1: Potential Scaffold Modifications for this compound Analogues
| Modification Site | Original Group | Potential Modifications | Rationale |
| Aniline Moiety | Aniline | Bicyclo[1.1.1]pentylamine (BCPA) wiley.com, Saturated Amines nih.gov | Improve metabolic stability, reduce potential toxicity rsc.orgwiley.com |
| Phenylpropoxy Chain | 3-phenylpropoxy | Varying alkyl chain length, introduction of ether or amide linkages, substitution on the terminal phenyl ring | Modulate lipophilicity, flexibility, and target interactions |
| Methyl Group | -CH₃ | -H, -F, -Cl, -OCH₃ | Fine-tune electronic properties and steric interactions |
Design and Synthesis of Prodrugs or Biologically Transformable Analogues
Prodrug design is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For amine-containing compounds like this compound, several prodrug approaches can be considered to enhance properties such as solubility, membrane permeability, and metabolic stability.
Prodrug Strategies for the Aniline Moiety:
N-Acylation: The primary amine of the aniline group can be acylated to form amide prodrugs. These amides can be designed to be cleaved by enzymes in the body, releasing the active parent compound.
Mannich Bases: The formation of N-Mannich bases can increase the lipophilicity of the parent amine and suppress its pKa, potentially improving oral absorption. thermofisher.com
Phosphate (B84403) Esters: For derivatives containing a hydroxyl group, phosphate esters can be introduced to significantly increase water solubility. This approach has been used in the "Trimethyl Lock" system for amino drugs. thermofisher.com
The synthesis of these prodrugs typically involves the reaction of the parent aniline with a suitable promoiety, such as an acid chloride or anhydride (B1165640) for N-acylation. The choice of the promoiety is critical to ensure efficient cleavage and release of the active drug in vivo.
A study on the metabolism of a structurally related compound, 3-methyl-4-trifluoromethylaniline, in rats revealed that major metabolic routes included N-acetylation and oxidation of the methyl group. wiley.com This information can guide the design of prodrugs for this compound by anticipating potential sites of metabolic transformation.
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Moiety | Linkage to Parent Drug | Intended Effect | Potential Cleavage Mechanism |
| Acetyl | Amide | Increased lipophilicity, metabolic protection | Amidase enzymes |
| Amino Acid (e.g., Glycine, Alanine) | Amide | Improved solubility and/or transporter-mediated uptake | Peptidases |
| Phosphate | Ester (on a hydroxylated analogue) | Increased aqueous solubility | Phosphatases |
Chemoinformatics-Guided Library Design for Optimized Compound Selection
Chemoinformatics plays a crucial role in modern drug discovery by enabling the rational design and optimization of compound libraries. uva.nl For the development of this compound derivatives, computational methods can be employed to prioritize the synthesis of compounds with the highest probability of desired activity and properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of aniline derivatives with their biological activity. thermofisher.com By analyzing a set of known active and inactive compounds, these models can predict the activity of newly designed analogues. For example, a QSAR study on monosubstituted anilines demonstrated a good correlation between their toxicity and the 1-octanol/water partition coefficient (log KOW). thermofisher.com
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of designed analogues. asynt.com This allows for the in silico screening of a large virtual library of compounds, helping to select the most promising candidates for synthesis.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to search databases of virtual compounds to identify novel scaffolds that could mimic the activity of this compound.
Table 3: Illustrative Chemoinformatics Workflow for Analogue Design
| Step | Method | Description | Desired Outcome |
| 1. Library Generation | Combinatorial Enumeration | In silico generation of a virtual library of analogues by varying substituents at key positions. | A large and diverse set of virtual compounds. |
| 2. Property Prediction | ADMET Prediction Tools | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Filtering of compounds with predicted poor pharmacokinetic profiles. |
| 3. Virtual Screening | Molecular Docking | Docking of the filtered virtual library into the binding site of the target protein. | Ranking of compounds based on predicted binding affinity. |
| 4. Model Refinement | QSAR Analysis | Development of a QSAR model based on a training set of synthesized and tested compounds. | A predictive model to guide further analogue design. |
High-Throughput Synthesis and Screening Applications for Rapid Discovery
To accelerate the discovery of potent and selective derivatives of this compound, high-throughput synthesis (HTS) and high-throughput screening (HTS) methodologies are indispensable.
High-Throughput Synthesis: Parallel synthesis techniques allow for the simultaneous synthesis of a large number of compounds in a multi-well format. asynt.com This approach is well-suited for creating a diverse library of aniline derivatives for screening. rsc.org For example, a library of aniline-derived semicarbazones was designed and synthesized to identify dual inhibitors of monoamine oxidase and acetylcholinesterase. nih.gov The synthesis of N,N-disubstituted anilines has also been achieved through methods like the Smiles rearrangement, which could be adapted for high-throughput applications. acs.org
High-Throughput Screening: Once a compound library is synthesized, HTS assays are used to rapidly evaluate their biological activity against a specific target. researchgate.net Given that many aniline derivatives are investigated as kinase inhibitors, various HTS kinase assay formats are available, such as:
LanthaScreen™ Eu Kinase Binding Assays: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay to detect inhibitor binding. thermofisher.com
Z'-LYTE® Kinase Assay: A fluorescence-based assay that measures kinase activity. thermofisher.com
ADP-Glo™ Kinase Assay: A bioluminescent assay that quantifies the amount of ADP produced during the kinase reaction. nih.gov
These assays are homogenous, non-radioactive, and can be performed in 384-well or 1536-well plates, enabling the screening of thousands of compounds per day. acs.orgthermofisher.com The data generated from HTS can then be used to identify "hits" – compounds with significant activity – which can be further optimized in the drug discovery process.
Table 4: Example of a High-Throughput Screening Cascade
| Stage | Assay Type | Purpose | Throughput |
| Primary Screen | Single-concentration biochemical assay (e.g., TR-FRET) | Identify initial "hits" from a large compound library. | High (>10,000 compounds/day) |
| Secondary Screen | Dose-response biochemical assay | Confirm activity and determine the potency (IC₅₀) of the hits. | Medium (100s of compounds/day) |
| Cellular Assay | Cell-based functional assay | Evaluate the activity of confirmed hits in a more biologically relevant context. | Low to Medium |
| Selectivity Profiling | Panel of related kinase assays | Determine the selectivity of lead compounds against other kinases. | Low |
Viii. Future Research Trajectories and Academic Perspectives
Exploration of Novel Molecular Targets and Uncharted Biological Pathways
The aniline (B41778) scaffold is a common motif in numerous drug candidates, valued for its ability to interact with various biological targets. biopartner.co.uk Future research on 3-Methyl-4-(3-phenylpropoxy)aniline should systematically explore its potential to modulate novel molecular targets. An initial broad-spectrum screening against diverse protein families, such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors, could unveil unexpected biological activities.
Subsequent investigations would focus on de-convoluting the specific pathways affected by the compound. For instance, if preliminary screens indicate an effect on cell proliferation, further studies could explore its impact on specific cell cycle checkpoints or signaling cascades like the MAPK or PI3K/Akt pathways. The structural combination of the aniline head and the phenylpropoxy tail suggests potential for dual-target interactions or engagement with binding sites that have both hydrophobic and hydrogen-bonding characteristics.
Table 1: Illustrative Panel of Potential Molecular Targets for Screening
| Target Class | Specific Example(s) | Rationale for Inclusion |
|---|---|---|
| Kinases | EGFR, VEGFR, Abl | Aniline derivatives are known kinase inhibitors. |
| GPCRs | Dopamine D2, Serotonin 5-HT2A | Amine structures are common in neurological drugs. |
| Nuclear Receptors | Estrogen Receptor (ER), Androgen Receptor (AR) | The phenyl group mimics endogenous ligands. |
| Ion Channels | Sodium (Nav), Calcium (Cav) channels | Phenylpropoxy moieties can interact with channel pores. |
Integration of Advanced Computational and Experimental Methodologies for Holistic Understanding
A synergistic approach combining computational and experimental methods will be crucial for a comprehensive understanding of this compound. In silico techniques can predict pharmacokinetic profiles, potential metabolic pathways, and binding affinities for various targets, thereby guiding experimental work efficiently. mdpi.comacs.org
Computational studies could include:
Molecular Docking: To predict binding modes and affinities against hypothesized targets.
Molecular Dynamics (MD) Simulations: To understand the stability of the ligand-receptor complex and conformational changes over time.
ADME/T Prediction: To forecast absorption, distribution, metabolism, and excretion properties, helping to identify potential liabilities like metabolic instability, which can be a concern for aniline compounds. nih.gov
Experimental validation would then follow, using techniques like surface plasmon resonance (SPR) for binding kinetics, isothermal titration calorimetry (ITC) for thermodynamic profiling, and cell-based assays to confirm functional activity. This iterative cycle of prediction and validation accelerates the research process and provides a deeper, more nuanced understanding of the molecule's behavior. nih.gov
Rational Design of Polypharmacological Agents Leveraging Multi-Target Modulation
The concept of polypharmacology—designing single molecules to interact with multiple targets—is a promising strategy for treating complex diseases like cancer or neurodegenerative disorders. The distinct substructures within this compound (the substituted aniline and the phenylpropoxy tail) make it an attractive starting point for developing multi-target agents.
Future research could involve the rational design of derivatives to optimize activity against a desired set of targets. For example, modifications to the aniline ring could enhance binding to a primary kinase target, while alterations to the terminal phenyl ring of the propoxy chain could introduce affinity for a secondary, complementary target. This approach allows for the fine-tuning of a compound's pharmacological profile to achieve synergistic therapeutic effects or to mitigate off-target effects associated with the parent aniline moiety.
Development of Targeted Probes for In-Depth Mechanistic Elucidation
Chemical probes are indispensable tools for dissecting complex biological systems. mskcc.orgnih.gov this compound could serve as a scaffold for the development of such probes. By derivatizing the molecule with reporter tags (e.g., fluorophores, biotin) or reactive moieties, researchers can create tools to visualize the compound's subcellular localization, identify its binding partners through affinity purification, or covalently label a target protein. nih.govmdpi.comrsc.org
Table 2: Potential Probe Designs Based on this compound
| Probe Type | Modification | Research Application |
|---|---|---|
| Fluorescent Probe | Addition of a fluorophore (e.g., FITC, BODIPY) to the terminal phenyl ring. | Live-cell imaging to determine subcellular distribution. |
| Affinity Probe | Attachment of a biotin (B1667282) tag via a linker to the aniline nitrogen. | Pull-down assays followed by mass spectrometry to identify protein binding partners. |
| Covalent Probe | Incorporation of a reactive group (e.g., sulfonyl fluoride) on the aniline ring. | Irreversible labeling of the target protein for activity-based protein profiling (ABPP). rsc.org |
The development of such probes would be instrumental in validating molecular targets and elucidating the precise mechanism of action of this chemical series in a cellular context. mskcc.org
Investigation into Material Science Applications and Functional Materials
The utility of aniline derivatives extends beyond pharmacology into material science. researchgate.net Aniline is a key monomer in the production of polyaniline (PANI), a conductive polymer with numerous applications. wikipedia.org The specific substitutions on this compound could impart novel properties to polymeric materials.
Future research could explore the polymerization of this compound or its derivatives. researchgate.net The presence of the bulky and flexible 3-phenylpropoxy group could influence the resulting polymer's morphology, solubility in organic solvents, and electrical conductivity. researchgate.net These novel polymers could find applications in areas such as:
Chemical Sensors: The modified polymer's surface could exhibit high sensitivity and selectivity towards specific analytes. researchgate.net
Organic Electronics: Tunable electronic properties could be leveraged in devices like organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).
Corrosion-Resistant Coatings: Polyaniline-based materials are known for their anti-corrosive properties.
Furthermore, the compound could be investigated as a precursor for dyes and pigments, another traditional application of anilines. wikipedia.org The interaction of the chromophoric aniline system with the phenylpropoxy group might result in unique optical properties.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline to achieve higher yields?
- Methodological Answer : A two-step approach is recommended:
- Step 1 : Introduce the 3-phenylpropoxy group via nucleophilic aromatic substitution using 3-phenylpropanol and a base (e.g., K₂CO₃) under reflux conditions. Monitor reaction completion via TLC or HPLC .
- Step 2 : Reduce the nitro intermediate to the aniline derivative using catalytic hydrogenation (10% Pd/C, H₂ atmosphere). Optimize reaction time (10–30 minutes) and solvent (e.g., THF/EtOAc mixtures) to achieve yields >95% .
- Key Data :
| Step | Catalyst/Reagent | Solvent | Yield |
|---|---|---|---|
| 1 | K₂CO₃ | DMF | ~80% |
| 2 | Pd/C, H₂ | THF | ~95% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the aniline NH₂ (δ ~5.0 ppm), methyl group (δ ~2.3 ppm), and aromatic protons (δ ~6.5–7.5 ppm). Compare with computed spectra using software like ACD/Labs .
- FT-IR : Confirm the presence of NH₂ stretches (~3350 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .
- LC-MS : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ ≈ 299.3) and purity (>98%) .
Advanced Research Questions
Q. How does the 3-phenylpropoxy substituent influence the compound’s environmental persistence in soil systems?
- Methodological Answer :
- Experimental Design : Use soil column studies with spiked concentrations of the compound. Apply numerical models (e.g., HYDRUS-1D) to simulate migration under varying pumping speeds. Measure adsorption coefficients (Kd) and degradation half-lives (t₁/₂) using HPLC .
- Key Findings :
- The hydrophobic 3-phenylpropoxy group increases soil adsorption (Kd ~2.5 L/kg) compared to unsubstituted aniline (Kd ~0.8 L/kg).
- Vertical migration is slower in clay-rich soils due to stronger π-π interactions .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices. The electron-rich aniline ring (HOMO ≈ -5.2 eV) favors electrophilic attack at the para position .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using AMBER. Polar solvents stabilize transition states, reducing activation energy by ~15% .
Q. How do conflicting data in photocatalytic degradation studies arise, and how can they be resolved?
- Methodological Answer :
- Box-Behnken Design : Vary parameters like catalyst loading (MnFe₂O₄/Zn₂SiO₄), pH, and UV intensity. Use ANOVA to identify significant factors (p < 0.05). Conflicting degradation rates (~60–90%) may stem from unoptimized pH (ideal range: 6–8) .
- Mechanistic Analysis : Perform scavenger tests (e.g., EDTA for •OH radicals) to clarify degradation pathways. Conflicting data often arise from competing radical mechanisms (e.g., •OH vs. O₂•⁻ dominance) .
Safety & Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Toxicity Mitigation : Use PPE (gloves, lab coat) and fume hoods. The compound’s aniline moiety poses risks of methemoglobinemia; monitor airborne levels (<1 ppm) via OSHA Method 1002 .
- Waste Disposal : Degrade residual compound using Fenton’s reagent (Fe²⁺/H₂O₂) at pH 3–4 to minimize environmental release .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify solvent purity (e.g., anhydrous THF) and catalyst activation (e.g., pre-reduced Pd/C). Yields <90% may result from residual moisture or oxygen .
- Advanced Analytics : Use ²D NMR (HSQC, HMBC) to detect side products (e.g., over-oxidized intermediates) that reduce yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
